molecular formula C12H16O2 B8644412 1-Cyclobutyl-2-(methoxymethoxy)benzene

1-Cyclobutyl-2-(methoxymethoxy)benzene

Cat. No.: B8644412
M. Wt: 192.25 g/mol
InChI Key: AVYSBKLBQKXSDK-UHFFFAOYSA-N
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Description

1-Cyclobutyl-2-(methoxymethoxy)benzene is an organic compound characterized by a cyclobutyl group attached to a benzene ring, which is further substituted with a methoxymethoxy group

Preparation Methods

The synthesis of 1-Cyclobutyl-2-(methoxymethoxy)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another approach involves the use of Grignard reagents, where phenylmagnesium bromide reacts with appropriate precursors to form the desired compound .

Chemical Reactions Analysis

1-Cyclobutyl-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclobutyl-2-(methoxymethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-2-(methoxymethoxy)benzene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as oxidation and substitution, which can alter its structure and reactivity. These interactions can influence biological processes and pathways, making the compound valuable for various applications .

Comparison with Similar Compounds

1-Cyclobutyl-2-(methoxymethoxy)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-cyclobutyl-2-(methoxymethoxy)benzene

InChI

InChI=1S/C12H16O2/c1-13-9-14-12-8-3-2-7-11(12)10-5-4-6-10/h2-3,7-8,10H,4-6,9H2,1H3

InChI Key

AVYSBKLBQKXSDK-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC=C1C2CCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-cyclobutylphenol (871 mg) was dissolved in N,N-dimethylformamide (5 mL), and 60% sodium hydride (1.30 g) was added to the solution at 0° C. After stirring the mixture for 30 minutes, chloromethyl methyl ether (2.1 mL) was added and the mixture was stirred for 14 hours. Water was added to the reaction solution, and then the reaction mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and the obtained residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=10:1) to obtain the title compound (1.13 g) as a colorless oily substance.
Quantity
871 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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